2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-6(8(10)11)13-7(9-4)5(2)12-3/h5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPRAILKWZVBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Starting Materials: The synthesis often begins with mucochloric acid or its derivatives, which undergo transformations to yield 2,3-dichloro acrylic acid or its acid chloride.
Preparation of 2,3-Dichloro Acryloyl Chloride: Mucochloric acid is first converted to 2,3-dichloro acrylic acid by alkaline hydrolysis, followed by reaction with thionyl chloride to form the acid chloride. This step is carried out under controlled temperature (typically 70 °C) and involves distillation to purify the acid chloride intermediate.
Reaction with Substituted Anilines: The acid chloride intermediate is reacted with substituted anilines (e.g., 2-chloro-6-methyl-aniline) in the presence of an inorganic base such as potassium hydrogencarbonate. This reaction proceeds in a biphasic solvent system, often toluene and water, under reflux conditions at 60-65 °C. The product formed is an intermediate amide derivative.
Alkanolysis to Introduce the Methoxyethyl Group
The amide intermediate is treated with an alkanolate salt, preferably sodium methanolate in methanol, to introduce the methoxyethyl substituent. This reaction is performed by adding a 30% sodium methanolate solution to the reaction mixture at about 50 °C over a period of two hours.
The alkanolysis step converts the dichloro-substituted intermediate to the corresponding methoxyethyl-substituted compound, setting the stage for thiazole ring formation.
Cyclization to Form the Thiazole Ring
The methoxyethyl-substituted intermediate is then reacted with thiourea in an acidic medium to form the thiazole ring. The acidic medium is typically provided by hydrochloric acid, and the reaction solvent may be acetic acid or a mixture of acetic acid and HCl.
The reaction is conducted under reflux at 40-70 °C, commonly around 50-65 °C, and atmospheric pressure. The cyclization yields the thiazole carboxylic acid derivative as a salt of the strong acid.
Purification
The crude product is purified by recrystallization using solvents such as tetrahydrofuran (THF), hexane, methanol, and water or their mixtures. Recrystallization temperatures range from 0 to 60 °C.
The free acid form of the compound is obtained by treating the acid salt with a base, commonly sodium methanolate.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkaline hydrolysis of mucochloric acid to 2,3-dichloro acrylic acid | Mucochloric acid, caustic soda (50 wt%), water | 10 to 50 | 3 hours | 67 | Stirred under nitrogen atmosphere; followed by acidification and filtration |
| Conversion to acid chloride | Thionyl chloride, DMF, toluene | 70 | 4 hours | 87 | Gas evolution monitored; distillation to remove excess reagents and solvents |
| Amide formation | 2-chloro-6-methyl-aniline, potassium hydrogencarbonate, toluene/water | 60-65 | 6 hours | - | Biphasic reaction; acid chloride added slowly; phases separated |
| Alkanolysis | Sodium methanolate (30% in methanol), methanol | 50 | 2 hours | - | Converts dichloro intermediate to methoxyethyl derivative |
| Cyclization with thiourea | Thiourea, hydrochloric acid, acetic acid | 40-70 | 1-3 hours | High | Formation of thiazole ring; product isolated as acid salt |
| Purification | Recrystallization solvents (THF, hexane, methanol, water) | 0-60 | - | - | Yields high purity compound |
The use of sodium or potassium hydrogencarbonate as a base in amide formation provides mild reaction conditions and good yields.
The alkanolysis step is critical for introducing the 1-methoxyethyl substituent, with sodium methanolate being the preferred reagent due to its effectiveness and compatibility with methanol as solvent.
Cyclization with thiourea under acidic conditions is efficient and leads to high-purity thiazole derivatives, with hydrochloric acid favored for its strong acidity and compatibility.
Reflux temperatures between 50 and 65 °C are optimal for most steps, balancing reaction rate and product stability.
Purification via recrystallization from mixed solvents ensures removal of impurities and isolation of the target compound in high purity suitable for further applications.
The preparation of 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is achieved through a multi-step synthetic route involving:
Conversion of mucochloric acid to 2,3-dichloro acryloyl chloride,
Reaction with substituted anilines to form amide intermediates,
Alkanolysis with sodium methanolate to introduce the methoxyethyl group,
Cyclization with thiourea in acidic medium to form the thiazole ring,
Purification by recrystallization.
This method provides high yields and purity, with well-defined reaction conditions and reagents. The process is scalable and suitable for industrial synthesis of this compound and related thiazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole
Biological Activity
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound notable for its thiazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The molecular formula of this compound is C₇H₉N₁O₃S, with a molecular weight of approximately 187.22 g/mol .
Chemical Structure and Properties
The compound features a methoxyethyl group at the second position and a carboxylic acid group at the fifth position of the thiazole ring. These functional groups significantly influence its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉N₁O₃S |
| Molecular Weight | 187.22 g/mol |
| CAS Number | 1376219-45-2 |
Biological Activities
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .
Table: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison to Reference |
|---|---|---|
| Staphylococcus aureus | 3.91 - 15.62 | Twofold greater than nitrofurantoin |
| Micrococcus luteus | 12.5 | Eight times greater than nitrofurantoin |
| Escherichia coli | Not specified | Notable activity observed |
Anticancer Activity
In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HT-29) and liver cancer (HepG2) cells. The compound demonstrated an IC50 value of approximately 150 nM for HT-29 cells after 24 hours of incubation .
Table: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.150 | Induction of apoptosis |
| HepG2 | Not specified | Cell cycle disruption |
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. Interaction studies have indicated that the compound may bind to cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HT-29 Cells : A study conducted on HT-29 colon carcinoma cells showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
- In Vivo Efficacy : In a zebrafish xenotransplantation model, administration of the compound led to minor regression of tumors at a concentration of 0.5 μM, indicating potential therapeutic benefits in vivo .
Comparison with Similar Compounds
Target Compound
Febuxostat
BAC (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid)
Hydroxyethyl-Carboxylic Acid Derivative (C₈H₉NO₅S)
Sulfonamide Derivative (C₁₁H₉ClN₂O₄S₂)
- Activity : Unreported in the provided evidence, but sulfonamide groups are commonly associated with antimicrobial or anti-inflammatory properties .
Structure-Activity Relationships (SAR)
- Substituent Bulk : Febuxostat’s bulky isobutoxyphenyl group enhances xanthine oxidase binding, while smaller substituents (e.g., methoxyethyl in the target compound) may limit steric hindrance .
- Electron-Withdrawing Groups : The 4-chloro substituent in BAC improves antidiabetic activity by modulating electron density and receptor interactions .
Q & A
Q. What are the optimized synthetic routes for 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Cyclocondensation reactions using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst in DMF at 50–80°C are commonly employed for thiazole derivatives. For example, NaN₃ in DMF at 50°C has been used to synthesize 4-azidomethyl pyrazole esters, with subsequent hydrolysis to carboxylic acids . For thiazole systems, refluxing in acetic acid with sodium acetate (3–5 hours) is effective for cyclization, followed by recrystallization from DMF/acetic acid mixtures to isolate products . Yield optimization requires precise temperature control (e.g., 50°C vs. reflux) and stoichiometric ratios of azide or ester precursors.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C stretch at ~1100 cm⁻¹ for methoxyethyl groups) .
- HPLC : Validates purity (>97%) using reversed-phase C18 columns with UV detection at 254 nm, as described in pharmaceutical monographs .
- XRD : Confirms crystal structure and intermolecular interactions (e.g., hydrogen bonding patterns in thiazole-carboxylic acid derivatives) .
- NMR : ¹H and ¹³C NMR distinguish substituents (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, thiazole methyl at δ 2.4 ppm) .
Q. How should stability and storage conditions be managed for this compound?
- Methodological Answer : Thiazole-carboxylic acids are prone to hydrolysis under humid conditions. Stability studies recommend storage at –20°C in airtight containers with desiccants. Spectral monitoring (e.g., FTIR or NMR) over 6–12 months can detect degradation (e.g., loss of carboxylic acid peaks or new ester/byproduct signals) . Avoid prolonged exposure to light, as UV irradiation may induce thiazole ring cleavage .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental vs. theoretical spectral data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies (FTIR/Raman) and NMR chemical shifts. Discrepancies between calculated and observed data (e.g., C=O stretch deviations >20 cm⁻¹) may indicate solvent effects or crystal packing forces, necessitating implicit solvent models (e.g., PCM) or periodic boundary condition simulations . For example, pyrazole-carboxylic acid derivatives showed <5% error in DFT-predicted NMR shifts when solvent corrections were applied .
Q. What strategies address low regioselectivity in thiazole functionalization?
- Methodological Answer : Regioselective substitution at the thiazole 5-position can be achieved via directed ortho-metalation. For example, using LDA (lithium diisopropylamide) at –78°C in THF directs deprotonation to the 5-carboxylic acid group, enabling methoxyethylation at the 2-position. Competitive pathways (e.g., 4-methyl group reactivity) are suppressed by steric hindrance from bulky ligands . LC-MS monitoring of reaction intermediates helps identify byproducts (e.g., disubstituted thiazoles) .
Q. How do structural modifications (e.g., methoxyethyl vs. phenyl substituents) affect biological activity?
- Methodological Answer : Comparative SAR studies on analogs like 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1) reveal that methoxyethyl groups enhance solubility (logP reduction by ~0.5) but reduce enzyme-binding affinity (e.g., IC₅₀ increases from 12 nM to 45 nM against COX-2). Docking simulations (AutoDock Vina) show methoxyethyl groups disrupt π-π stacking with hydrophobic enzyme pockets .
Q. What experimental controls are essential when reconciling conflicting synthetic yields (e.g., 40% vs. 65%)?
- Methodological Answer : Contradictions in yields often stem from trace moisture in solvents or catalyst purity. For NaN₃-mediated reactions, rigorous drying of DMF (over molecular sieves) and argon-sparging improve yields from 40% to 60% . Parallel reactions with controlled variables (e.g., H₂O content measured by Karl Fischer titration) isolate critical factors . Reproducibility is enhanced by reporting detailed protocols (e.g., cooling rates, stirring speeds) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
